2,4,6-Triaminopyrimidine-5-carbonitrile

Analytical Chemistry Veterinary Drug Residue Analysis Environmental Fate

2,4,6-Triaminopyrimidine-5-carbonitrile (Descyclopropyldicyclanil) is the definitive reference standard for detecting and quantifying Cyromazine/Dicyclanil photodegradation residues via LC-MS/MS. The 5-carbonitrile group imparts unique electronic and hydrogen-bonding properties not shared by unsubstituted analogs—ensuring accurate retention time matching and regulatory compliance. Also serves as a key hinge-binding scaffold for PI3Kδ inhibitor libraries. Procure this compound to meet FDA/EMA residue monitoring standards or to advance kinase drug discovery programs.

Molecular Formula C5H6N6
Molecular Weight 150.145
CAS No. 465531-97-9
Cat. No. B584506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triaminopyrimidine-5-carbonitrile
CAS465531-97-9
Molecular FormulaC5H6N6
Molecular Weight150.145
Structural Identifiers
SMILESC(#N)C1=C(N=C(N=C1N)N)N
InChIInChI=1S/C5H6N6/c6-1-2-3(7)10-5(9)11-4(2)8/h(H6,7,8,9,10,11)
InChIKeyOXBKPLFFXBNIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triaminopyrimidine-5-carbonitrile (CAS 465531-97-9): Core Scaffold Overview and Procurement-Relevant Identity


2,4,6-Triaminopyrimidine-5-carbonitrile (CAS 465531-97-9), also referred to as 2,4,6-triamino-5-pyrimidinecarbonitrile or Descyclopropyldicyclanil, is a pyrimidine derivative carrying three amino substituents and a carbonitrile group at the 5-position [1]. It is primarily encountered as a heterocyclic building block and analytical reference standard , recognized as a key photodegradation product of the insect growth regulators Cyromazine and Dicyclanil . Commercially, it is widely available as a high-purity analytical standard (e.g., Honeywell Fluka R1485) for residue monitoring and method validation [2].

Critical Procurement Justification for 2,4,6-Triaminopyrimidine-5-carbonitrile: Why Structural Analogs Cannot Be Casually Substituted


Direct substitution of 2,4,6-triaminopyrimidine-5-carbonitrile with its close structural analogs—such as the unsubstituted 2,4,6-triaminopyrimidine, the N-cyclopropyl parent drug Dicyclanil, or the 2,4-diamino-6-substituted kinase inhibitor series—is not scientifically justifiable. The 5-carbonitrile group confers unique electronic and hydrogen-bonding properties that fundamentally alter reactivity, solubility, and biological target recognition . For instance, while the 5-unsubstituted 2,4,6-triaminopyrimidine serves as a folate synthesis precursor, the 5-carbonitrile derivative is a specific photodegradation marker with distinct analytical behavior . In kinase inhibitor development, 5-carbonitrile-substituted triaminopyrimidines have been optimized as potent PI3Kδ hinge binders, a profile not shared by non-cyano analogs . For analytical method validation, only this exact compound matches the retention time and mass spectral fragmentation of the target impurity; use of a different analog will lead to inaccurate quantitation and failed regulatory compliance .

Quantitative Differentiation Evidence for 2,4,6-Triaminopyrimidine-5-carbonitrile (CAS 465531-97-9): Head-to-Head and Class-Referenced Performance


Analytical Reference Standard: Defined Purity and Identity for Cyromazine/Dicyclanil Residue Monitoring

2,4,6-Triaminopyrimidine-5-carbonitrile is established as the primary photodegradation product of the isostructural pesticides Cyromazine (C989300) and Dicyclanil . It is supplied as a certified reference material (e.g., Honeywell Fluka R1485) with lot-specific purity typically ≥98% for use as an external standard in LC-MS/MS quantitation [1]. In contrast, the parent compounds Cyromazine and Dicyclanil, or the simpler 2,4,6-triaminopyrimidine scaffold, exhibit different retention times and mass transitions, rendering them unsuitable for accurate determination of this specific degradation product.

Analytical Chemistry Veterinary Drug Residue Analysis Environmental Fate

Kinase Inhibitor Scaffold: 5-Cyano Substitution Defines PI3Kδ Hinge-Binding Activity

2,4,6-Triaminopyrimidine-5-carbonitrile represents a minimal pharmacophore within a broader class of 5-cyano-substituted triaminopyrimidine kinase inhibitors. Advanced derivatives, such as (S)-2,4-diamino-6-((1-(5-chloro-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile, have been optimized as potent phosphoinositide 3-kinase δ (PI3Kδ) inhibitors with nanomolar potency . The 5-carbonitrile group is critical for hinge-binding orientation. In contrast, the 5-unsubstituted 2,4,6-triaminopyrimidine (CAS 1004-38-2) lacks this key interaction and does not exhibit the same PI3Kδ inhibitory profile, instead serving as a folate precursor [1].

Medicinal Chemistry Kinase Inhibition Cancer Research

Cdk4/6 Inhibitor Class: Triaminopyrimidine Core Demonstrates Low-Micromolar Cellular Activity

The triaminopyrimidine scaffold, of which 2,4,6-triaminopyrimidine-5-carbonitrile is a foundational building block, has yielded cell-permeable Cdk4/6 inhibitors such as Cdk4/6 Inhibitor IV (CAS 359886-84-3). This compound exhibits IC50 values of 1.5 µM for Cdk4/cyclin D1 and 5.6 µM for Cdk6/cyclin D1 in vitro, with reduced activity against Cdk5/p35 (IC50 = 25 µM) . While the target compound itself is a simpler precursor, this class-level evidence demonstrates the pharmacological relevance of the 2,4,6-triaminopyrimidine core with appropriate substitution. Procuring the 5-carbonitrile derivative provides a versatile intermediate for generating focused libraries of potential CDK inhibitors, a utility not shared by other pyrimidine isomers (e.g., 4,5,6-triaminopyrimidine) which have been associated with tubulin inhibition mechanisms .

Cell Cycle Regulation Oncology CDK Inhibition

Targeted Research and Industrial Applications for 2,4,6-Triaminopyrimidine-5-carbonitrile: From Analytical Compliance to Kinase Drug Discovery


Analytical Method Validation for Cyromazine/Dicyclanil Residue Analysis

As the primary photodegradation product of Cyromazine and Dicyclanil, 2,4,6-triaminopyrimidine-5-carbonitrile is an essential certified reference standard for developing and validating LC-MS/MS methods to monitor veterinary drug residues in foodstuffs. It ensures accurate quantitation of this specific degradation marker in regulatory compliance testing .

Medicinal Chemistry: Synthesis of PI3Kδ Kinase Inhibitors

The 5-carbonitrile-2,4,6-triaminopyrimidine scaffold is a validated hinge-binding motif in potent, selective PI3Kδ inhibitors. Researchers can use 2,4,6-triaminopyrimidine-5-carbonitrile as a key intermediate for constructing focused compound libraries aimed at hematological malignancies and inflammatory diseases .

Synthesis of Cdk4/6 Inhibitor Analogs for Oncology Research

Derivatives of the 2,4,6-triaminopyrimidine core have demonstrated low-micromolar inhibition of Cdk4/6, key regulators of the cell cycle. 2,4,6-Triaminopyrimidine-5-carbonitrile provides a versatile starting material for generating and optimizing new chemical entities targeting cyclin-dependent kinases in cancer .

Veterinary Drug Impurity Profiling and Stability Studies

In the pharmaceutical development of Dicyclanil-based veterinary formulations, 2,4,6-triaminopyrimidine-5-carbonitrile (Descyclopropyldicyclanil) serves as a critical impurity reference standard. Its use is indispensable for forced degradation studies, stability-indicating method development, and establishing product shelf-life specifications .

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